1-ethyl-1H-indole-5-carbaldehyde
Overview
Description
1-Ethyl-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family, characterized by an indole ring structure with an ethyl group at the nitrogen atom and an aldehyde group at the 5-position. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Scientific Research Applications
1-Ethyl-1H-indole-5-carbaldehyde has numerous applications in scientific research:
Safety and Hazards
Future Directions
Indole derivatives, such as 1-ethyl-1H-indole-5-carbaldehyde, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used as reactants in the preparation of various compounds with anti-proliferative and anti-inflammatory properties .
Mechanism of Action
Target of Action
1-Ethyl-1H-indole-5-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and have shown high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in therapeutic effects .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given its structural similarity to other indole derivatives, it is likely to have a broad range of biological activities . These could include antiviral, anti-inflammatory, and anticancer effects, among others .
Biochemical Analysis
Biochemical Properties
1-Ethyl-1H-indole-5-carbaldehyde, like other indole derivatives, interacts with various enzymes, proteins, and other biomoleculesIndole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
This compound can influence cell function in various ways. It has been suggested that indole derivatives can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-5-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the Vilsmeier-Haack reaction, where an indole derivative reacts with a formylating agent to introduce the aldehyde group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Ethyl-1H-indole-5-carboxylic acid.
Reduction: 1-Ethyl-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the reagent used.
Comparison with Similar Compounds
- 1-Methyl-1H-indole-5-carbaldehyde
- 1-Propyl-1H-indole-5-carbaldehyde
- 1-Benzyl-1H-indole-5-carbaldehyde
Comparison: 1-Ethyl-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 1-methyl-1H-indole-5-carbaldehyde, the ethyl group provides different steric and electronic effects, potentially leading to varied interactions with biological targets .
Properties
IUPAC Name |
1-ethylindole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOYPVXWHICMOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589404 | |
Record name | 1-Ethyl-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944893-74-7 | |
Record name | 1-Ethyl-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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